molecular formula C8H3F15O3 B115266 1h,1h-Perfluoro-3,6-dioxadecan-1-ol CAS No. 152914-73-3

1h,1h-Perfluoro-3,6-dioxadecan-1-ol

Cat. No.: B115266
CAS No.: 152914-73-3
M. Wt: 432.08 g/mol
InChI Key: ZPLAXWXACBJHSW-UHFFFAOYSA-N
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Description

Contextualizing Per- and Polyfluoroalkyl Substances (PFAS) in Chemical Science

1H,1H-Perfluoro-3,6-dioxadecan-1-ol belongs to the broad class of per- and polyfluoroalkyl substances (PFAS). PFAS are synthetic chemicals characterized by the presence of multiple fluorine atoms attached to an alkyl chain. The carbon-fluorine bond is one of the strongest in organic chemistry, which imparts exceptional stability to these compounds. This stability has led to their use in a vast array of consumer and industrial products, from non-stick cookware and stain-resistant fabrics to firefighting foams.

However, the very stability that makes PFAS desirable in many applications also leads to their persistence in the environment, earning them the moniker "forever chemicals." This persistence has raised environmental and health concerns, prompting extensive research into the behavior, fate, and potential impacts of different PFAS compounds. Understanding the specific properties and interactions of individual PFAS molecules, such as this compound, is crucial for developing a comprehensive scientific understanding of this large and diverse chemical family.

Significance of Ether-Linked Perfluoroalcohols in Advanced Material Systems

The incorporation of ether linkages within a perfluoroalkyl chain, as seen in this compound, introduces a degree of flexibility to the otherwise rigid fluorocarbon backbone. This structural modification can influence the physical and chemical properties of the resulting materials. Ether-linked perfluoroalcohols are particularly significant in the development of advanced materials due to their amphiphilic nature, possessing both a hydrophobic and oleophobic fluorinated tail and a hydrophilic alcohol head.

This dual character allows them to act as effective surfactants and surface modifiers. When applied to surfaces, these molecules can self-assemble into thin films, dramatically lowering the surface energy and imparting properties such as water and oil repellency. This is highly desirable in a range of applications, including the creation of self-cleaning surfaces, anti-fouling coatings for marine applications, and specialized coatings for electronics and textiles. The reactive hydroxyl group also provides a site for further chemical modification, allowing these molecules to be covalently bonded into polymer matrices, leading to durable and robust material properties. Research into coatings containing perfluoropolyether chains has demonstrated that even at very low concentrations, these additives can migrate to the surface to create a highly fluorinated, low-energy interface.

Research Trajectories for this compound and Analogues

Current research on this compound and its analogues is focused on several key areas. A primary trajectory involves their synthesis and characterization. The synthesis of such complex fluorinated molecules often requires multi-step processes, starting from materials like perfluorinated alcohols or aldehydes and involving cyclization and hydroxylation reactions. A common industrial route to similar perfluoroether compounds involves the fluoride-catalyzed oligomerization of hexafluoropropylene oxide (HFPO). researchgate.net

Another significant area of investigation is their application in surface science. Researchers are exploring the use of these compounds to create superhydrophobic and oleophobic surfaces. This involves studying how they pack at interfaces and how their structure influences the resulting surface properties. For instance, the presence of ether linkages and the length of the perfluoroalkyl chain can be tuned to control the wetting behavior of various liquids on a treated surface.

Furthermore, there is growing interest in the incorporation of these and similar fluorinated ether alcohols into more complex polymer architectures. By using the alcohol functionality as a handle for polymerization, novel copolymers with tailored properties can be designed. These materials are being investigated for a variety of high-performance applications, including as electrolytes in batteries, where their thermal and chemical stability is advantageous. The functionalization of materials with perfluoropolyethers is a key strategy in developing advanced materials for energy applications. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(1,1,2,2,3,3,4,4,4-nonafluorobutoxy)ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F15O3/c9-2(10,1-24)25-7(20,21)8(22,23)26-6(18,19)4(13,14)3(11,12)5(15,16)17/h24H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPLAXWXACBJHSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(OC(C(OC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F15O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50381038
Record name 1h,1h-perfluoro-3,6-dioxadecan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152914-73-3
Record name 1h,1h-perfluoro-3,6-dioxadecan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 152914-73-3
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Chemical Transformations of 1h,1h Perfluoro 3,6 Dioxadecan 1 Ol

Strategies for the De Novo Synthesis of Ether-Linked Perfluoroalcohols

The de novo synthesis of these complex alcohols relies on building the molecule from simpler, more readily available precursors. General methods for creating fluorinated ethers include variations of the Williamson ether synthesis, the addition of alcohols to fluoro-olefins, and the ring-opening of fluorinated epoxides. fluorine1.rusibran.rufluorine1.ru However, specific strategies have been developed to control the unique architecture of perfluoroether alcohols.

Perfluoroalkyl iodides (Rƒ-I) are versatile building blocks for introducing fluorinated segments. One established method involves the telomerization of tetrafluoroethylene (B6358150) with a telogen like pentafluoroethyl iodide to create longer Rƒ-I chains. google.com These iodides can then be used in addition reactions. For instance, perfluoroalkyl iodides can be added across unsaturated ethers to introduce the perfluoroalkyl moiety to a molecule that already contains an ether linkage. fluorine1.ru A more direct route to the alcohol involves reacting a fluorinated iodide with an alkyl vinyl ether, followed by hydrogenation, to produce fluorinated alcohols. google.com

Carboxylic acid derivatives, particularly perfluoroether acyl fluorides, serve as another critical precursor class. These can be prepared through methods like the oligomerization of hexafluoropropylene oxide (HFPO). google.com The resulting acyl fluorides (Rƒ-COF) are then hydrolyzed to form the corresponding perfluoroether carboxylic acids. google.com While direct reduction of a carboxylic acid to an ether is challenging, they are key intermediates. Esters derived from these acids can be reduced to ethers using reagents like silanes in the presence of iron catalysts or mixed hydride systems like LiAlH₄/NaBH₄ with BF₃·Et₂O. stackexchange.com This establishes a pathway from a perfluoroether carboxylic acid to the corresponding alcohol, which can then be used to build up the final ether alcohol structure. A summary of key synthetic approaches is presented in Table 1.

Precursor Type Key Reagent(s) Reaction Type Primary Product Reference(s)
Perfluoroalkyl IodideAlkene/AlkyneRadical AdditionPerfluoroalkylated adduct fluorine1.ru
Perfluoroalkyl IodideAlkyl Vinyl EtherAddition, then HydrogenationFluorinated Alcohol google.com
Perfluoroether Acyl Fluoride (B91410)WaterHydrolysisPerfluoroether Carboxylic Acid google.com
EsterSilanes / Fe₃(CO)₁₂ReductionEther stackexchange.com
Fluorinated AlcoholDiazomethaneAlkylationMethyl Ether fluorine1.rufluorine1.ru
Fluorinated AlcoholEpoxideRing-opening AdditionEther Alcohol fluorine1.ru

Table 1. Selected synthetic routes relevant to the formation of ether-linked perfluoroalcohols.

Organometallic reagents are fundamental in alcohol synthesis, typically through the reaction of Grignard or organolithium reagents with carbonyl compounds. youtube.com In the realm of fluorine chemistry, the development of specialized organometallic reagents is crucial. A significant advancement is the synthesis of silver(I) perfluoroalcoholates, such as Ag[OCF₃] and Ag[OC₂F₅]. researchgate.net These compounds are prepared by reacting silver(I) fluoride (AgF) with perfluorinated carbonyl compounds (e.g., hexafluoroacetone) in acetonitrile. researchgate.net

These silver perfluoroalcoholates are stable and easy-to-handle transfer reagents. researchgate.net They can be used to transfer the perfluoroalkoxy group to other metals or organic substrates, providing a novel route to complex fluorinated ethers and related structures. This approach circumvents the need to handle highly reactive or gaseous fluorinating agents directly, representing a significant methodological improvement for constructing molecules containing perfluoroalkoxy moieties. researchgate.net

Research continues to yield innovative methods for constructing fluorinated ether alcohols. One approach involves a multi-step synthesis starting from simple diols and tetrafluoroethylene (TFE). The process includes:

Reacting a glycol with TFE to form a bis(tetrafluoroethyl)alkyl ether.

Dehydrofluorination to create a bis(trifluorovinyl)alkyl ether.

Polymerization of the vinyl ether with glycols to build a polyfluoroalkyl polyether backbone.

Final direct fluorination to yield the target perfluoropolyalkylether (PFPE). researchgate.net

This method allows for the creation of new linear PFPEs with regularly sequenced repeating units, where the structure can be tuned by changing the diol used in the synthesis. researchgate.net Another novel strategy involves the pyrolysis of salts or fluoroanhydrides of perfluoro-2-alkoxypropionic acids, which is a practical method for synthesizing perfluoroalkyl vinyl ethers, key intermediates for further elaboration. fluorine1.ru Furthermore, the reaction of fluorinated alcohols with formaldehyde (B43269) in the presence of an acid catalyst can generate chloromethyl ethers, providing a functional handle for subsequent reactions. fluorine1.ru

Derivatization and Functionalization Pathways for 1H,1H-Perfluoro-3,6-dioxadecan-1-ol

The terminal hydroxyl group of this compound is the primary site for chemical modification, enabling its conversion into a wide range of functional materials.

Concerns over the environmental persistence of traditional long-chain perfluorinated surfactants like PFOA and PFOS have driven the development of alternatives. One effective strategy is to introduce branching into the fluorinated tail, which can alter the compound's aggregation behavior and environmental profile without sacrificing surface activity. researchgate.netresearchgate.net

A common approach involves using perfluoro-2-methyl-2-pentene (B72772) as a starting material to create a branched CF₃CF₂CF₂C(CF₃)₂- group. researchgate.net The hydroxyl group of an alcohol like this compound can be derivatized to link this or other branched fluorinated moieties, creating a novel surfactant. The ether linkages within the backbone of this compound may also improve biodegradability compared to perfluoroalkyl chains. researchgate.net Another route involves reacting fluorinated alcohols with polyphosphoric acid or phosphorus pentoxide to create fluorinated phosphate (B84403) ester surfactants, which can be combined with the parent alcohol to create high-performance foaming compositions. google.com The properties of some novel branched surfactants are highlighted in Table 2.

Surfactant Headgroup Critical Micelle Concentration (cmc) (mol/L) Surface Tension at cmc (mN/m) Reference
Ammonium Oxide1.73 x 10⁻²19.93 researchgate.net
Acrylate (B77674)1.04 x 10⁻⁴< 20.00 researchgate.net

Table 2. Surface properties of novel branched fluorinated surfactants developed as PFOA/PFOS alternatives.

Fluorinated polymers are highly valued in photonics for their low refractive indices, low optical propagation losses, and high thermal stability. mdpi.com The alcohol this compound is an ideal precursor for creating monomers for these applications.

The terminal hydroxyl group can be readily esterified with acrylic acid or methacrylic acid to form the corresponding fluorinated acrylate or methacrylate (B99206) monomer. These monomers can then be incorporated into formulations with other multifunctional monomers and oligomers and cross-linked via photopolymerization to form a 3D network. mdpi.com Another advanced strategy is to use the fluorinated alcohol in a Williamson ether synthesis to create a fluorinated oxetane (B1205548) monomer (FOX). researchgate.net These FOX monomers can be used in cationic photopolymerization, and their presence can lower the glass transition temperature, enhance thermal stability, and lead to highly hydrophobic surfaces due to the selective migration of the fluorinated segments to the air-polymer interface. researchgate.net Fluorinated diols, similar in structure, are also used to react with diisocyanates to produce fluorinated polyurethanes with wide operating temperature ranges. mdpi.com

Advanced Spectroscopic and Analytical Characterization of 1h,1h Perfluoro 3,6 Dioxadecan 1 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of fluorinated molecules like 1H,1H-Perfluoro-3,6-dioxadecan-1-ol. By analyzing the chemical shifts, coupling constants, and signal multiplicities in ¹H, ¹⁹F, and ¹³C NMR spectra, a detailed picture of the molecule's connectivity and stereochemistry can be assembled.

Similarly, the ¹⁹F NMR spectrum would provide detailed information about the different fluorine environments within the perfluoroether chain. The ¹³C NMR spectrum would complement this by identifying all the unique carbon atoms in the molecule, from the terminal alcohol to the perfluorinated backbone. rsc.org

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound. These techniques probe the vibrational modes of molecules, with each functional group exhibiting characteristic absorption or scattering frequencies.

Although a specific IR or Raman spectrum for this compound is not publicly available, the expected characteristic absorption bands can be inferred from its structure. The IR spectrum would prominently feature a broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration of the alcohol group. Strong absorptions in the 1000-1300 cm⁻¹ range would be indicative of C-F and C-O-C stretching vibrations within the perfluoroether backbone.

X-ray Diffraction and Electron Diffraction for Solid-State and Gas-Phase Structural Studies

X-ray diffraction and electron diffraction are powerful techniques for determining the precise three-dimensional arrangement of atoms in the solid-state and gas-phase, respectively. For this compound, these methods could provide definitive information on bond lengths, bond angles, and conformational preferences.

Currently, there are no publicly accessible X-ray or electron diffraction studies specifically for this compound. Such studies would be invaluable for understanding the intermolecular interactions, packing in the solid state, and the molecule's gas-phase geometry.

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for its quantification in complex mixtures. oup.com.au High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly employed methods for this purpose. fao.orgsigmaaldrich.com

The choice of chromatographic conditions, such as the stationary phase, mobile phase, and detector, is critical for achieving optimal separation and detection. sigmaaldrich.com For a polar compound like this compound, reversed-phase HPLC with a suitable polar-modified stationary phase would likely be effective. In GC analysis, derivatization of the hydroxyl group might be necessary to improve its volatility and peak shape. The purity of the compound is determined by the presence of a single, sharp peak in the chromatogram, while the area under the peak can be used for quantitative analysis. fao.org

Specialized Techniques for Interfacial and Bulk Property Characterization

Surface and Interfacial Tension Measurement Methodologies in Aqueous and Organic Phases

The fluorinated nature of this compound imparts significant surface-active properties. The measurement of its surface tension in aqueous solutions and its interfacial tension against various organic phases is crucial for understanding its behavior at interfaces. Techniques such as the du Noüy ring method, Wilhelmy plate method, and pendant drop method are commonly used for these measurements. While specific data for this compound is limited, related perfluorinated alcohols are known to dramatically reduce the surface tension of water.

Liquid Density, Isothermal Compressibility, and Isobaric Thermal Expansivity Studies

The bulk liquid properties, including density, isothermal compressibility, and isobaric thermal expansivity, provide fundamental insights into the molecular packing and intermolecular forces within liquid this compound. researchgate.net Density measurements are typically performed using vibrating tube densimeters. researchgate.net Isothermal compressibility, which describes the change in volume with pressure at a constant temperature, and isobaric thermal expansivity, the change in volume with temperature at constant pressure, can be derived from accurate density data measured over a range of temperatures and pressures. researchgate.netemerson.com

While experimental data for this compound are not readily found in the literature, such studies would be valuable for developing equations of state and for understanding the influence of the perfluoroether chain on the bulk properties of the liquid.

Computational and Theoretical Investigations of 1h,1h Perfluoro 3,6 Dioxadecan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure, stability, and reactivity of molecules at an atomic level. For fluorinated compounds, these methods are crucial for elucidating the effects of fluorine atoms on molecular properties.

Acidity Studies and Hydrogen Bonding Characteristics of Perfluorinated Alcohols

The acidity and hydrogen-bonding capabilities of perfluorinated alcohols are significantly influenced by the strong electron-withdrawing effects of fluorine atoms. Computational studies, often using Density Functional Theory (DFT), are employed to predict properties like the pKa and the strength of hydrogen bonds.

For fluorinated alcohols in general, research has shown that their ability to act as hydrogen-bond donors is pronounced. acs.org Studies on compounds like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) have demonstrated that while Brønsted acidity is primarily dependent on the number of fluorine atoms, the hydrogen-bond donation capacity is also sensitive to steric hindrance around the hydroxyl group. acs.org

No specific computational studies on the acidity or hydrogen bonding characteristics of 1H,1H-Perfluoro-3,6-dioxadecan-1-ol were identified in the reviewed literature. Therefore, no quantitative data on its pKa or hydrogen bond energies can be provided.

Bond Dissociation Energy Analysis of Ether and Carbon-Fluorine Bonds

Bond dissociation energy (BDE) is a key metric for determining the stability of a molecule and predicting its degradation pathways. High-level quantum chemical methods are used to calculate the energy required to break specific bonds.

Recent computational studies have focused on the C-F bond BDEs of a wide range of per- and polyfluoroalkyl substances (PFAS). researchgate.netnih.gov These studies report that gas-phase C-F BDEs typically fall within a range of approximately 405 to 551 kJ/mol. researchgate.netnih.gov The exact BDE is highly dependent on the molecular structure, including the length of the fluoroalkyl chain and the nature of the functional group. researchgate.net

A specific BDE analysis for either the ether (C-O) or the carbon-fluorine (C-F) bonds in this compound has not been reported in the available literature. Without dedicated calculations, it is not possible to provide BDE values for this compound.

Molecular Dynamics (MD) Simulations for Liquid State Behavior and Aggregation

Molecular dynamics simulations are powerful computational tools used to study the behavior of molecules in the condensed phase, providing insights into their organization, interactions, and dynamic properties over time.

Elucidation of Hydrogen Bonding Networks and Molecular Organization

For alcohols, MD simulations can map the complex network of hydrogen bonds that dictate the liquid's structure and properties. In the case of fluorinated alcohols, simulations can reveal how the bulky, non-polar fluorinated segments and the polar alcohol group influence molecular packing and aggregation. Atomistic MD simulations have been used to examine the interactions of other fluorinated alcohols with lipid bilayers, showing how they orient themselves and perturb the membrane structure. nih.gov

No MD simulation studies focusing on the liquid state of this compound were found. Consequently, there is no information on its specific hydrogen bonding networks or molecular organization in a condensed phase.

Intermolecular Interactions in Condensed Phases

MD simulations also quantify the various non-covalent forces between molecules, including van der Waals forces, electrostatic interactions, and hydrogen bonds. For fluorinated ethers, computational studies have investigated their solvation structures with lithium ions in the context of battery electrolytes, highlighting the interplay between ions and the ether oxygen atoms. rsc.org

There is no available research detailing the specific intermolecular interaction energies or condensed phase behavior for this compound.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) for Environmental Prediction

QSAR and QSPR models are computational methods that correlate the chemical structure of a compound with its biological activity or physical properties, respectively. These models are often used to predict the environmental fate, transport, and potential toxicity of chemicals when experimental data is lacking.

While the development of such models for the vast and diverse class of PFAS is an active area of research, no QSAR or QSPR studies specifically mentioning or including this compound in their training or test sets were identified. Therefore, no predictive environmental data from such models can be reported for this compound.

Computational Toxicology Approaches and Predictive Modeling

Computational toxicology utilizes computer-based models to predict the potential adverse effects of chemicals on human health and the environment. For emerging compounds like this compound, where extensive empirical toxicity data may be limited, these in silico methods provide valuable initial assessments. These approaches are critical for prioritizing substances for further testing and for understanding potential mechanisms of toxicity.

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of computational toxicology. These models establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govnih.gov For per- and polyfluoroalkyl substances (PFAS), QSAR models have been developed to predict various toxicological endpoints. nih.govmdpi.com These models are built using data from well-studied PFAS to predict the properties of less-studied compounds like this compound.

Predictive models for PFAS often focus on endpoints such as absorption, distribution, metabolism, excretion, and toxicity (ADMET). nih.gov For instance, models have been developed to predict the binding of PFAS to human serum albumin and transthyretin, which are crucial for their transport and potential endocrine-disrupting effects. mdpi.com The structural features of this compound, specifically its ether linkages and terminal alcohol group, are inputs for these predictive algorithms.

The ToxCast program, another EPA initiative, uses high-throughput screening to expose living cells or proteins to chemicals and observe biological responses. epa.govnih.govnih.gov While specific ToxCast data for this compound is not available, the program provides a framework for assessing the bioactivity of data-poor chemicals. nih.gov The data from such screenings can be used to build and refine QSAR models.

Detailed Research Findings

Specific computational toxicology studies on this compound are not extensively documented in the reviewed literature. However, the principles of computational toxicology for PFAS provide a basis for predicting its behavior. For example, QSAR models for inhalation toxicity in rodents have been developed for a range of per- and polyfluorinated chemicals, which could potentially be applied to this compound. nih.gov These models use theoretical molecular descriptors to predict LC50 values.

Furthermore, QSAR models have been developed to predict the disruption of human transthyretin (hTTR) binding by PFAS, a key concern for thyroid hormone system disruption. mdpi.com These models could be used to estimate the potential for this compound to interact with this protein. The applicability of these models depends on whether the compound falls within the model's applicability domain, which is determined by the structural similarity to the chemicals used to build the model. nih.gov

The OPERA models, integrated into the CompTox Dashboard, can provide predictions for a suite of physicochemical and environmental fate properties. nih.govbohrium.comnih.gov These predictions are crucial for understanding the potential for bioaccumulation and environmental persistence.

Interactive Data Tables

Specific predicted toxicity data for this compound from authoritative computational toxicology databases like the EPA's CompTox Chemicals Dashboard is not currently available. The following tables are presented as a template for the types of data that would be generated from such predictive models.

Predicted Physicochemical and Environmental Fate Properties (OPERA)
PropertyPredicted ValueUnit
Boiling PointData Not Available°C
Melting PointData Not Available°C
Vapor PressureData Not AvailablemmHg
Water SolubilityData Not Availablemg/L
LogP (Octanol-Water Partition Coefficient)Data Not Available
Henry's Law ConstantData Not Availableatm-m³/mol
Predicted ADMET Properties
PropertyPredictionModel
Human Intestinal AbsorptionData Not AvailableADMET-SAR
Blood-Brain Barrier PenetrationData Not AvailableADMET-SAR
CYP450 2D6 SubstrateData Not AvailableADMET-SAR
hERG InhibitionData Not AvailableADMET-SAR
Ames MutagenicityData Not AvailableADMET-SAR
Predicted Ecotoxicity
EndpointPredicted ValueUnitModel
Fish 96-hour LC50Data Not Availablemg/LECOSAR
Daphnia 48-hour EC50Data Not Availablemg/LECOSAR
Green Algae 96-hour EC50Data Not Availablemg/LECOSAR

Advanced Materials and Functional Applications of 1h,1h Perfluoro 3,6 Dioxadecan 1 Ol

Role as Specialty Solvents in Specialized Chemical Syntheses and Catalysis

The distinct molecular structure of 1H,1H-Perfluoro-3,6-dioxadecan-1-ol, characterized by a perfluorinated chain and a terminal hydroxyl group, imparts properties that make it a valuable specialty solvent. Its high thermal stability and chemical inertness, typical of perfluorinated compounds, allow it to be used in reaction conditions where conventional solvents would degrade. The presence of the hydroxyl group provides a site for potential chemical reactions, such as esterification and dehydration, under controlled acidic conditions.

The fluorinated nature of this alcohol also leads to low surface tension, a property that can be advantageous in certain catalytic processes by influencing the interface between reactants and catalysts. While specific research detailing the catalytic applications of this compound is emerging, the broader class of perfluoropolyether alcohols is recognized for its potential in creating specialized reaction environments. These solvents are particularly explored for their ability to dissolve fluorinated compounds and facilitate reactions involving such species.

Engineering of Fluorinated Surfactants for Specific Industrial Processes

Fluorinated surfactants, often synthesized from precursors like this compound, exhibit exceptional surface activity, thermal stability, and chemical resistance. mdpi.com These properties make them indispensable in a variety of demanding industrial applications. The unique behavior of these surfactants stems from the combination of a hydrophobic and oleophobic perfluorinated tail and a hydrophilic headgroup.

Applications in Emulsion Polymerization and Polymer Synthesis

In the realm of polymer synthesis, particularly emulsion polymerization, fluorinated surfactants play a crucial role. Emulsion polymerization is a technique used to produce a wide range of polymers, and the choice of surfactant is critical to the stability of the polymer dispersion. Fluorinated surfactants are particularly effective in the polymerization of fluorinated monomers to produce fluoropolymers. google.com

The use of these surfactants can lead to the formation of stable polymer emulsions with desirable particle sizes. nih.gov They are often preferred over their hydrocarbon counterparts due to their higher efficiency at lower concentrations. 20.210.105 Research has explored the use of novel fluorinated surfactants to create more stable foams and polymerizable emulsifiers for coatings. mdpi.com

ApplicationRole of Fluorinated SurfactantKey Advantages
Emulsion Polymerization Stabilizes monomer droplets and resulting polymer particles in the aqueous phase.High efficiency at low concentrations, stability in harsh reaction conditions, production of stable fluoropolymer emulsions. google.com20.210.105
Polymer Synthesis Acts as an emulsifier to create stable dispersions of polymers.Can be designed to be reactive (polymerizable), minimizing migration and improving final product properties. mdpi.comnih.gov

Formulation in Advanced Fire-Fighting Foams

Aqueous film-forming foams (AFFF) are critical for extinguishing high-hazard flammable liquid fires. itrcweb.org These foams have historically relied on fluorinated surfactants to create a thin, aqueous film that spreads over the surface of the fuel, suppressing vapors and extinguishing the fire. itrcweb.org While the specific inclusion of this compound in AFFF formulations is not explicitly detailed in the provided results, the synthesis of fluorosurfactants for this purpose is a major application area for related fluorinated alcohols.

Modern AFFF formulations are evolving due to environmental and health concerns associated with long-chain per- and polyfluoroalkyl substances (PFAS). maine.govlibertymutual.com The industry is transitioning towards short-chain PFAS and fluorine-free alternatives. itrcweb.orgnih.gov The term "fluorosurfactant" is a key indicator of PFAS content in AFFF. libertymutual.com

Utility in Specialized Coatings, Paints, Adhesives, and Foaming Agents

The low surface energy and high stability of fluorinated compounds derived from precursors like this compound make them highly effective additives in coatings, paints, and adhesives. researchgate.net They can improve wetting, leveling, and surface durability. The introduction of polymerizable fluorosurfactants offers the advantage of becoming a permanent part of the coating, which prevents migration and maintains the desired surface properties over time. mdpi.com

These compounds also function as foaming agents in various industrial processes, contributing to the formation of stable foams with specific properties. Their unique surface activity allows for the creation of foams with fine and uniform cell structures.

Biomaterial and Biomedical Engineering Contexts

The biocompatibility and inertness of fluoropolymers have led to their extensive use in the medical field. dalau.comboydbiomedical.com While direct applications of this compound in biomaterials are an area of ongoing research, the broader class of perfluoropolyethers (PFPEs) and other fluorinated polymers are integral to many medical devices.

Integration into Medical Implant Components and Advanced Biotextiles

Fluoropolymers are prized in medical applications for their chemical inertness, biocompatibility, low friction, and stability during sterilization. boydbiomedical.comfluoron.com These properties are critical for devices that come into contact with bodily fluids and tissues.

Common applications of fluoropolymers in the medical field include:

Catheters and Tubing: The low friction surfaces of fluoropolymers like PTFE and FEP allow for smooth insertion and reduce patient discomfort. dalau.comfluoron.com

Implantable Devices: Their long-term stability and biocompatibility make them suitable for components of pacemakers, stents, and artificial heart valves. dalau.comfluoron.com

Surgical Instruments: Coatings on surgical tools enhance their non-stick properties, which simplifies cleaning and sterilization. dalau.comfluorotherm.com

Research into perfluoropolyethers (PFPEs) has shown their potential for use in tissue engineering and cell culture. nih.gov Studies have demonstrated that PFPE substrates can support cell migration and the formation of 3D cell layers, indicating their promise for the development of advanced biomaterials. nih.gov

Medical Application AreaKey Properties of Fluorinated MaterialsExamples
Medical Devices Biocompatibility, chemical inertness, low friction, sterilizability. boydbiomedical.comfluoron.comCatheters, tubing, implantable device components. dalau.comfluoron.com
Surgical Tools Non-stick surface, ease of cleaning. dalau.comfluorotherm.comCoated surgical instruments. fluorotherm.com
Tissue Engineering Support for cell growth and migration. nih.govMicrostructured PFPE substrates. nih.gov

Optical and Electronic Material Development

Similarly, the application of this compound in the formulation of advanced optical and electronic materials is not documented in the available scientific and technical literature.

Application in Low-Refractive Index Resins and Optical Films for Display Technologies

No patents or research articles were found that cite the use of this compound in the synthesis or formulation of low-refractive index resins or optical films. The development of fluorinated polymers for optical applications is a broad field of research, with many studies focusing on the incorporation of fluorine to reduce the refractive index and improve optical clarity. However, the specific contribution or suitability of this compound for these purposes has not been investigated or reported.

Future Research Directions and Interdisciplinary Challenges

Development of Sustainable and Greener Synthesis Routes for Ether-Linked Perfluoroalcohols

The traditional synthesis of fluorinated compounds often involves harsh reagents and conditions. Future research must prioritize the development of more environmentally benign and efficient synthetic pathways. The synthesis of perfluoroalkyl groups has historically relied on intermediates derived from perfluoroalkyl iodides (RFI), which are then converted to alcohols. koreascience.kr This multi-step process can be resource-intensive.

A key goal is to move towards methods with low catalyst consumption, high conversion rates, and the elimination of organic solvents. google.com Promising research directions include:

Catalytic Approaches: The development of novel catalysts, such as copper/iron co-catalyzed systems for cascade reactions or monovalent silver salts for reduction-coupling-ether formation, offers a path to milder reaction conditions and greater efficiency. google.comresearchgate.net

Solvent-Free Reactions: Designing processes that operate without solvents significantly reduces waste and environmental impact. google.com

Alternative Energy Sources: Exploring mechanochemical, electrochemical, or sonochemical methods could reduce the reliance on thermal energy and potentially unlock new reaction pathways. mdpi.com

Bio-inspired Synthesis: While still a nascent field for organofluorines, harnessing biological systems or enzymes could provide highly selective and environmentally friendly production routes. rsc.org The use of ionic liquids, which have been applied in the green synthesis of other alcohols, presents another potential avenue for exploration. iuh.edu.vn

Future synthetic strategies should focus on atom economy, reduced energy consumption, and the use of non-toxic, renewable starting materials, moving away from methods like direct fluorination which are less practical for commercial-scale green synthesis. koreascience.krrsc.org

Comprehensive Assessment of Environmental Cycling, Transport, and Long-Term Fate

Understanding how ether-linked perfluoroalcohols and their degradation products behave in the environment is a critical challenge. The fate and transport of any PFAS are governed by its chemical structure, the characteristics of the release source, and environmental conditions. ny.govenviro.wiki For ether-linked compounds, the presence of the ether bond introduces complexities not seen in traditional perfluoroalkyl acids (PFAAs).

Key research areas include:

Persistence and Transformation: Many perfluoroalkyl ether acids (PFEAs), which can be degradation products of larger ether-containing precursors, are highly stable and persistent, similar to legacy PFAS. nih.govresearchgate.net However, some structures, such as those containing thioether linkages or specific polyfluoroether groups, have been shown to be more amenable to atmospheric or microbial degradation. scholaris.ca A primary goal is to understand the biotic and abiotic transformation pathways of precursor compounds like 1h,1h-Perfluoro-3,6-dioxadecan-1-ol to their terminal, persistent end products. itrcweb.orgny.gov

Mobility and Partitioning: The unique amphiphilic nature of these molecules, with a polar alcohol head and a hydrophobic fluorinated tail, governs their interaction with soil, sediment, and water. itrcweb.org The ether linkage can alter a compound's solubility and partitioning behavior, affecting its mobility in groundwater and its potential to accumulate at air-water interfaces. ny.govnih.gov Research is needed to quantify how these structural features influence retardation in soil and transport in aqueous systems.

Long-Range Transport: While some models suggest a low long-range transport potential for certain ether-linked PFAS like F-53B, their detection in remote regions like the Arctic indicates that global distribution is possible via oceanic or atmospheric pathways. ny.govresearchgate.net Further investigation is needed to understand the mechanisms and extent of this transport for a wider range of perfluorinated ether compounds.

A comprehensive assessment requires integrating field observations with laboratory studies to build a complete picture of the environmental lifecycle of these emerging contaminants. nih.gov

Advancements in Remediation Technologies for Perfluorinated Ether Compounds in Contaminated Media

The chemical stability that makes PFAS useful also makes them incredibly difficult to remove from the environment. njit.edu While several remediation technologies exist for legacy PFAS, their effectiveness for ether-linked compounds is not well established and requires significant research. Current and emerging technologies can be broadly categorized as separation or destruction.

Separation Technologies:

Sorption: Granular activated carbon (GAC) and ion exchange (IX) resins are proven, full-scale technologies for removing long-chain PFAS from water. itrcweb.orgitrcweb.org The performance of these materials, however, depends heavily on the specific PFAS chain length and functional group. squarespace.com Future work must evaluate and optimize sorbent media specifically for the unique structures of perfluorinated ethers.

Destruction Technologies:

Advanced Oxidation Processes (AOPs): These methods use powerful radicals to break down contaminants. researchgate.net Technologies like UV/persulfate, ozonation, and photocatalysis have shown promise for degrading PFAS. mdpi.commdpi.com The sulfate (B86663) radical, in particular, appears to be more effective than the hydroxyl radical for breaking the strong carbon-fluorine bond. mdpi.com However, a significant challenge is the potential for AOPs to transform complex, unknown precursors into more mobile and detectable short-chain PFAS, sometimes increasing the total measured concentration of target compounds. nih.govelsevierpure.com

Electrochemical Oxidation: This technology uses an electric current to directly and indirectly oxidize PFAS and has shown promise in degrading them in water. itrcweb.orgclu-in.org

Thermal Treatment: Incineration is one of the few technologies capable of potentially destroying PFAS, but it requires high temperatures and careful management of byproducts. itrcweb.org

Table 1: Efficacy of Selected AOPs on Target PFAS Removal in Groundwater This table presents data from a pilot-scale study on real groundwater, illustrating the variable effectiveness of AOPs on different PFAS structures. Data for ether-linked compounds are critically needed.

PFAS CompoundUV + H₂O₂ Removal (%)O₃/H₂O₂ Removal (%)UV/TiO₂ Removal (%)
PFDA100100100
PFNA100100100
PFOA859492
PFOS2510067
PFHxS3100100

Source: Adapted from Ersan et al., 2024. nih.govelsevierpure.com

Future research must focus on optimizing these technologies for ether-linked PFAS, understanding and controlling the formation of transformation products, and developing integrated treatment trains that combine separation and destruction methods for complete remediation. clu-in.org

Integration of Advanced Computational Models for Predictive Research and Risk Assessment

Given the vast number of PFAS, it is impossible to experimentally test each one for its environmental and health risks. escholarship.org Advanced computational models are essential tools for prioritizing research, predicting properties, and assessing risk.

Predicting Environmental Fate: Computational tools are being developed to simulate the behavior, fate, and transport of PFAS. researchgate.netuel.ac.uk

Group-Contribution Models: These models predict physicochemical properties (e.g., solubility, partitioning coefficients) based on a molecule's structural components. A key challenge is to develop and validate parameters for the ether linkages and alcohol functional groups specific to compounds like this compound. researchgate.net

Machine Learning (ML): By training on large datasets of known contaminants, ML algorithms can predict the environmental occurrence and behavior of unstudied PFAS. escholarship.orgfrontiersin.org The accuracy of these models for ether-linked PFAS depends on their inclusion in training datasets.

Molecular Dynamics (MD) Simulations: These simulations provide nanoscale insights into the interactions of PFAS molecules with surfaces and interfaces, which is fundamental to understanding their transport in porous media. acs.org

Risk Assessment: Predictive models are crucial for human health risk assessment. The Relative Potency Factor (RPF) approach, for example, is used to evaluate the cumulative risk of exposure to PFAS mixtures by comparing the toxicity of individual compounds to a reference compound like PFOA. researchgate.net Determining the RPFs for perfluorinated ether alcohols and their metabolites is a critical research need to include them in comprehensive risk assessments. researchgate.net

Table 2: Computational Modeling Approaches for PFAS Research This table summarizes different modeling techniques and their future application to ether-linked perfluoroalcohols.

Modeling ApproachApplication for PFASFuture Direction for Ether-Linked Compounds
Group-Contribution ModelsPredicts physicochemical properties (solubility, partitioning) used in fate models. researchgate.netDevelop and validate specific parameters for the ether-oxygen and alcohol functional groups.
Machine Learning (e.g., Bayesian Networks)Predicts environmental occurrence and identifies risk factors based on large datasets. escholarship.orgfrontiersin.orgIncorporate data on ether-linked PFAS into training sets to improve predictive accuracy.
Molecular Dynamics (MD)Simulates nanoscale interactions at interfaces (air-water, water-solid) to understand transport mechanisms. acs.orgModel the adsorption and interfacial behavior of ether-linked structures on relevant environmental surfaces.
Relative Potency Factor (RPF) ModelsAssesses cumulative risk from exposure to mixtures of different PFAS. researchgate.netExperimentally determine RPFs for ether-linked perfluoroalcohols and their metabolites.

The integration of these computational tools offers a powerful, cost-effective way to screen new chemicals, guide laboratory research, and perform more holistic risk assessments, ultimately supporting the development of safer and more sustainable fluorinated materials. uel.ac.ukresearchgate.net

Q & A

Basic: Synthesis and Characterization

Q: How is 1H,1H-Perfluoro-3,6-dioxadecan-1-ol synthesized, and what analytical methods confirm its purity? A: The compound is synthesized via esterification of the parent alcohol with acryloyl chloride under controlled conditions (e.g., anhydrous environment, 0–5°C) to form fluorinated monomers . Purity is confirmed using:

  • Nuclear Magnetic Resonance (NMR): To verify structural integrity (e.g., absence of unreacted hydroxyl groups).
  • Gas Chromatography-Mass Spectrometry (GC-MS): For quantification of impurities (<1% by area) .
  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm functional groups (e.g., C-F stretching at 1,150–1,250 cm⁻¹) .

Advanced: Reaction Optimization

Q: What factors influence the yield during the synthesis of fluorinated monomers derived from this compound? A: Key factors include:

  • Stoichiometric Ratios: Excess acryloyl chloride (1.2:1 molar ratio) minimizes residual alcohol .
  • Solvent Selection: Anhydrous dichloromethane reduces side reactions.
  • Catalyst Use: Triethylamine accelerates esterification but requires precise pH control to avoid hydrolysis .
  • Temperature: Sub-ambient conditions (0–5°C) suppress thermal degradation .

Basic: Functional Group Reactivity

Q: How does the hydroxyl group in this compound participate in chemical reactions? A: The hydroxyl group undergoes:

  • Esterification: Reacts with acyl chlorides (e.g., acryloyl chloride) to form fluorinated acrylates for polymer synthesis .
  • Etherification: Forms surfactants via reaction with alkyl halides or epoxides .
  • Coordination Complexes: Binds to metal catalysts in fluorination reactions, enhancing selectivity .

Advanced: Environmental Persistence

Q: What methodologies assess the environmental persistence and degradation pathways of this compound? A: While limited ecotoxicological data exist , methods for analogous perfluoroalkyl substances (PFAS) include:

  • High-Resolution Mass Spectrometry (HRMS): Identifies degradation byproducts (e.g., perfluorinated acids) .
  • Soil Column Studies: Evaluates leaching potential using spiked samples and LC-MS/MS detection .
  • OECD 301B Test: Measures biodegradability under aerobic conditions .

Advanced: Polymer Applications

Q: How does incorporating this compound into polymers affect material properties? A: The compound enhances:

  • Hydrophobicity: Reduces surface energy (contact angle >110°) in UV-nanoimprint resists .
  • Thermal Stability: Fluorinated chains increase decomposition temperatures (>300°C) .
  • Demolding Efficiency: Low adhesion to molds in lithography due to non-stick properties .

Basic: Safety and Handling

Q: What safety protocols are recommended for handling this compound? A: Protocols include:

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and fluoropolymer-coated lab coats .
  • Ventilation: Use fume hoods to minimize inhalation of volatile byproducts .
  • First Aid: Immediate rinsing with water for eye/skin contact; seek medical evaluation for ingestion .

Advanced: Degradation Byproducts

Q: What analytical techniques identify degradation byproducts of this compound in environmental matrices? A: Techniques include:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Detects short-chain perfluoroalkyl acids (PFAAs) at ng/L levels .
  • 19F NMR: Tracks fluorine-containing fragments in degradation studies .
  • Ion Chromatography (IC): Quantifies sulfate and fluoride ions from oxidative breakdown .

Advanced: Separation Techniques

Q: How can co-elution challenges in chromatographic separation of perfluoro(poly)ether alcohol compounds be addressed? A: Strategies include:

  • Mixed-Mode Columns: Combine reverse-phase and ion-exchange mechanisms to resolve polar and non-polar analogs .
  • Mobile Phase Optimization: Use ammonium acetate (5 mM) in methanol/water gradients to improve peak symmetry .
  • Temperature Gradients: Elevate column temperature (40–60°C) to reduce retention time variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.